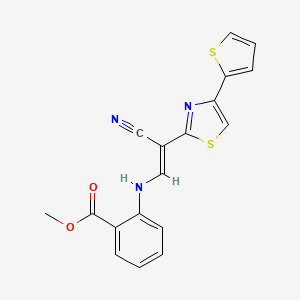

![molecular formula C22H20N4O2 B2820686 6-氨基-4-(4-羟基苯基)-1-苯基-3-丙基-1,4-二氢吡喃并[2,3-c]吡唑-5-碳腈 CAS No. 371926-59-9](/img/structure/B2820686.png)

6-氨基-4-(4-羟基苯基)-1-苯基-3-丙基-1,4-二氢吡喃并[2,3-c]吡唑-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

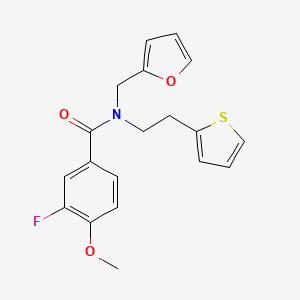

“6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C16H16N4O2 . It is a type of dihydropyrano[2,3-c]pyrazole, which is a class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of this compound has been achieved through a four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The dihedral angle between these rings is approximately 2.99 (5)° .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by various catalysts such as nano-eggshell/Ti (IV) . These reactions are efficient and environmentally friendly, leading to high yields and easy work-up .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258–260 °C . Its IR, 1 H NMR, and 13 C NMR spectra have been established .

科学研究应用

缓蚀作用

吡喃并吡唑衍生物已被研究作为酸性环境中低碳钢的缓蚀剂。例如,研究表明这些化合物通过在金属表面吸附显着提高耐腐蚀性,遵循朗缪尔吸附等温线。这种抑制作用归因于在金属上形成保护层,减少其与腐蚀剂的相互作用 (Yadav 等,2016)。

抗癌活性

吡喃并吡唑衍生物的纳米制剂显示出有希望的抗癌特性。将这些化合物封装在聚合物胶束中改善了它们的物理化学和释放曲线,表现出显着的抗肿瘤作用。其机制涉及通过 P53 非依赖性途径阻断细胞周期,突出了它们作为癌症治疗治疗剂的潜力 (Sun 等,2019)。

光谱和结构研究

光谱技术,包括 FT-IR 和 NMR,以及 DFT 和分子对接等计算方法,已被用于探索吡喃并吡唑衍生物的结构和电子特性。这些研究为它们的反应性和与生物靶标的潜在相互作用提供了宝贵的见解,为药物发现工作做出了贡献 (Kumar 等,2020)。

抗菌剂

吡唑并吡喃并嘧啶酮及其相关化合物的合成产生了新型抗菌剂。通过各种化学修饰,已评估这些衍生物对一系列菌株的效力,显示出显着的活性,因此为开发新的抗菌药物奠定了基础 (El-ziaty 等,2016)。

与牛血清白蛋白的相互作用

研究还集中在吡喃并吡唑化合物与牛血清白蛋白 (BSA) 之间的相互作用上,BSA 是药物递送系统中至关重要的蛋白质。这些研究利用荧光光谱法确定结合常数和位点,深入了解该化合物的药代动力学和分布 (吴辉,2007)。

作用机制

While the exact mechanism of action for this compound is not explicitly mentioned in the available resources, similar compounds are known to intercalate into DNA . This intercalation can lead to the suppression of DNA iteration and gene transcription, which is used in therapeutic approaches to destroy tumor cells or infected tissue .

未来方向

This compound and similar dihydropyrano[2,3-c]pyrazoles have potential applications in medicinal and pharmaceutical chemistry due to their wide range of biological and pharmacological activities . They have shown promising results in antibacterial activity and are more active than cefazolin . Future research could focus on exploring these properties further and developing new therapeutic applications .

属性

IUPAC Name |

6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJIBXBGQSLKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)

![3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline](/img/structure/B2820613.png)

![Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2820614.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)

![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2820627.png)